Product packaging for 8-Chloro-2-ethylimidazo[1,2-a]pyrazine(Cat. No.:CAS No. 391954-17-9)

8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Katalognummer: B1365291
CAS-Nummer: 391954-17-9
Molekulargewicht: 181.62 g/mol
InChI-Schlüssel: VLICETQWBPEXNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

8-Chloro-2-ethylimidazo[1,2-a]pyrazine (CAS 391954-17-9) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a chloro group at the 8-position, making it a versatile synthetic intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions . Its core structure, the imidazo[1,2-a]pyrazine, is a privileged pharmacophore in the design of therapeutic agents . This scaffold is of significant interest in early-stage research for its potential application across multiple therapeutic areas. Studies on closely related analogues have identified this chemical class as a key precursor for developing inhibitors of bacterial virulence and as a core structure in the discovery of potent and selective negative modulators of central nervous system targets, such as AMPA receptors associated with TARP γ-8, for potential use as anticonvulsants . The product is typically supplied as a solid and requires storage in a dark place, sealed under dry conditions, and kept at 2-8°C to ensure stability . It is exclusively intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN3 B1365291 8-Chloro-2-ethylimidazo[1,2-a]pyrazine CAS No. 391954-17-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLICETQWBPEXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477044
Record name 8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391954-17-9
Record name 8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 8 Chloro 2 Ethylimidazo 1,2 a Pyrazine

Retrosynthetic Analysis and Design of Synthetic Pathways for 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

The construction of the this compound core is most effectively approached through the established condensation reaction between an appropriately substituted aminopyrazine and an α-haloketone. This method forms the basis of a logical retrosynthetic analysis.

The primary disconnection breaks the imidazole (B134444) ring at the N1-C2 and C3-N4 bonds, leading to two key synthons: a 2-aminopyrazine (B29847) derivative and a 3-carbon component. Specifically for this compound, the retrosynthetic pathway points to 2-amino-3-chloropyrazine (B41553) and a halogenated derivative of 2-pentanone.

Strategic Considerations for Regioselective Synthesis

The regioselectivity of the final product is predetermined by the substitution pattern of the starting materials. The synthesis of imidazo[1,2-a]pyrazines is a well-established cyclocondensation reaction. acs.org For the target molecule, the required precursors are 2-amino-3-chloropyrazine and an α-halo-ketone, such as 1-bromo-2-pentanone or 1-chloro-2-pentanone.

The reaction proceeds via an initial nucleophilic substitution where the exocyclic amino group of the pyrazine (B50134) attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization through the condensation of the pyrazine ring nitrogen with the ketone's carbonyl group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine (B1224502) ring system. acs.org The placement of the chloro group at the 8-position and the ethyl group at the 2-position is thus unequivocally controlled by the choice of these starting materials.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the cyclocondensation reaction to form imidazo[1,2-a]pyrazine derivatives can be influenced by various factors, including the choice of solvent, catalyst, and reaction temperature. While specific optimization data for this compound is not extensively published, general conditions for the synthesis of analogous compounds provide a strong basis for determining optimal parameters. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of similar heterocyclic systems. acs.org

CatalystSolventTemperature (°C)TimeYield (%)
None (Neat)-Room Temp-No Reaction
None (Standard Heating)-100-30
NoneCH3CNReflux-Low
NoneDMSO--No Reaction
None (Microwave)H2O-IPA100MinutesExcellent
Iodine (5 mol%)EtOHRoom Temp1-2 hGood

This table presents a summary of reaction conditions optimized for the synthesis of imidazo[1,2-a]pyridine (B132010)/pyrazine derivatives, which can be extrapolated for the synthesis of this compound. acs.orgrsc.org

Advanced Synthetic Approaches to Functionalize the Imidazo[1,2-a]pyrazine Core

The this compound molecule presents several positions for further chemical modification, allowing for the generation of a wide array of derivatives. The most reactive sites for functionalization are the C-8 position, bearing the chloro substituent, and potentially the C-2 ethyl group.

Derivatization Strategies at the C-8 Position

The chloro group at the C-8 position is susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a variety of functional groups. This transformation is a key strategy in the diversification of the imidazo[1,2-a]pyrazine scaffold.

The selective displacement of the 8-chloro group can be achieved by heating the substrate with a nucleophile, such as a primary or secondary amine. nih.gov This reaction allows for the introduction of various alkylamino and arylamino substituents at this position.

NucleophileReaction ConditionsProduct
R₂NH (e.g., Morpholine)Et₃N or iPrNEt₂, CH₃CN, 80 °C8-(Dialkylamino)-2-ethylimidazo[1,2-a]pyrazine
Primary AmineHeating8-(Alkylamino)-2-ethylimidazo[1,2-a]pyrazine
AlkoxideHeating8-Alkoxy-2-ethylimidazo[1,2-a]pyrazine

This table illustrates general strategies for the derivatization of the C-8 position of the imidazo[1,2-a]pyrazine core through nucleophilic substitution of a halo group. nih.govacs.org

Modifications at the C-2 Ethyl Moiety

Direct functionalization of the C-2 ethyl group on the imidazo[1,2-a]pyrazine core is challenging due to the stability of the heterocyclic ring. However, strategies for the C-H functionalization of the analogous imidazo[1,2-a]pyridine scaffold at the C-2 position have been developed, which could potentially be adapted. These methods often involve radical reactions or metal-catalyzed processes to activate the otherwise unreactive C-H bonds.

While direct modification of the ethyl group is not extensively documented, an alternative approach involves the synthesis of derivatives with a functionalized two-carbon side chain from the outset. For instance, using an α-haloketone with a pre-installed functional group on the alkyl chain would lead to a C-2 substituted imidazo[1,2-a]pyrazine.

Heterocyclic Annulation and Scaffold Diversification

Further diversification of the this compound scaffold can be achieved through heterocyclic annulation reactions, where an additional ring is fused to the existing bicyclic system. While specific examples starting from this exact compound are scarce, general principles of heterocyclic synthesis can be applied.

For instance, if a functional group with two reactive sites is introduced, typically at the C-8 position after substitution of the chloro group, it could serve as a handle for a subsequent cyclization reaction to build a new ring. The specific nature of the annulation would depend on the functional groups introduced and the reagents used for the ring-closing step.

Analytical Methodologies for Structural Confirmation and Purity Assessment

The confirmation of the chemical structure and the determination of the purity of this compound would rely on a suite of analytical techniques. These methods provide both qualitative and quantitative data, which are crucial for research and development, quality control, and regulatory purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the imidazopyrazine core. The chemical shifts (δ) and coupling constants (J) of these signals would provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help in assigning them to the ethyl group and the imidazopyrazine ring system.

A representative, albeit hypothetical, summary of the expected NMR data is presented below.

Technique Expected Signals
¹H NMRSignals for the aromatic protons on the imidazopyrazine ring, a quartet for the methylene (B1212753) (-CH₂) group, and a triplet for the methyl (-CH₃) group.
¹³C NMRResonances corresponding to the carbon atoms of the imidazopyrazine core and the two distinct carbons of the ethyl substituent.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the molecular formula (C₈H₈ClN₃). The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, as well as C=N and C=C stretching vibrations of the heterocyclic ring.

Chromatographic techniques are essential for separating the target compound from any impurities, by-products, or starting materials and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an effective method for purity determination. A GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The selection between HPLC and GC would depend on the physicochemical properties of this compound, such as its volatility and thermal stability.

Once impurities are detected and identified (often by techniques like LC-MS or GC-MS), quantitative analysis is performed to determine their exact levels. This is crucial for ensuring the safety and efficacy of a compound, especially in pharmaceutical applications.

Validated analytical methods, typically HPLC, are used for the quantification of impurities. The method validation would include parameters such as:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

A data table summarizing the typical parameters for a validated quantitative HPLC method is provided below.

Validation Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (Repeatability, % RSD)≤ 2.0%
Intermediate Precision (% RSD)≤ 2.0%
Limit of Quantitation (LOQ)Signal-to-noise ratio ≥ 10
Limit of Detection (LOD)Signal-to-noise ratio ≥ 3

Through the systematic application of these spectroscopic and chromatographic methodologies, the chemical identity, structure, and purity of this compound can be unequivocally established and controlled.

Pharmacological Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature and research databases, no specific pharmacological or biological activity data was found for the chemical compound this compound.

While the broader chemical family of imidazo[1,2-a]pyrazines has been the subject of extensive research, leading to the discovery of compounds with a wide range of biological activities, data pertaining specifically to the 8-chloro-2-ethyl substituted variant is not present in the reviewed materials.

Research on the imidazo[1,2-a]pyrazine scaffold has identified derivatives with potential applications as antibacterial agents, anti-inflammatory molecules, and modulators of central nervous system receptors. Methodologies such as high-throughput screening, various enzymatic and receptor binding assays, cell-based phenotypic screens, and in vivo studies in animal models have been applied to other compounds within this class.

However, to generate the detailed article as requested—focusing solely on this compound with specific data for in vitro and in vivo assessments—the foundational research findings for this particular molecule are required. As this specific information is not available in the public domain, the creation of a scientifically accurate and non-speculative article according to the provided outline is not possible at this time.

Pharmacological Screening and Biological Activity Evaluation of 8 Chloro 2 Ethylimidazo 1,2 a Pyrazine

In Vivo Biological Activity Assessment

Design and Execution of Efficacy Studies in Preclinical Models

The preclinical evaluation of the imidazo[1,2-a]pyrazine (B1224502) chemical class, to which 8-Chloro-2-ethylimidazo[1,2-a]pyrazine belongs, has been focused on its potential as anticonvulsant agents. nih.gov These compounds have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, which are predominantly expressed in the hippocampus, a key brain region involved in seizure generation. nih.gov Efficacy studies in preclinical rodent models are therefore designed to assess the ability of these compounds to prevent or reduce seizure activity.

Key preclinical models used for this class of compounds include:

Intravenous Pentylenetetrazole (PTZ) Seizure Model: This is a widely used chemoconvulsant model to screen for potential antiepileptic drugs. PTZ is a substance that induces seizures, and the model measures the threshold amount of PTZ required to cause twitching and clonus (a series of involuntary muscle contractions) in rodents. An effective anticonvulsant will increase the dose of PTZ needed to elicit these seizure endpoints. For the broader class of imidazo[1,2-a]pyrazines, protection in this model was a key indicator of efficacy. nih.gov

Corneal Kindling Model: This model involves repeated, low-level electrical stimulation of the cornea, which gradually leads to the development of more severe seizures. It is a model of partial epilepsy and is used to assess a compound's ability to prevent seizure generalization. The maintenance of anticonvulsant efficacy after chronic administration has been evaluated using this model for related compounds. nih.gov

These studies are designed to establish a clear relationship between the compound's administration and its anticonvulsant effect, assessing both acute and chronic dosing regimens to ensure sustained efficacy. nih.gov

Below is a summary of preclinical models employed for evaluating the anticonvulsant efficacy of the imidazo[1,2-a]pyrazine scaffold.

Preclinical ModelPurposeKey Endpoint MeasuredRelevance
Intravenous Pentylenetetrazole (PTZ) TestTo assess acute anticonvulsant activityIncreased threshold of PTZ required to induce twitch and clonusScreens for general anticonvulsant properties
Corneal Kindling ModelTo evaluate efficacy against partial seizures and seizure generalizationReduction in seizure severity and duration upon electrical stimulationModels human partial epilepsy; assesses efficacy in chronic conditions

Evaluation of Therapeutic Indices and Comparative Efficacy

A critical aspect of preclinical evaluation is determining the therapeutic index, which provides a measure of a drug's safety margin. It is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For central nervous system agents like anticonvulsants, a common adverse effect is motor impairment (e.g., ataxia). nih.gov

The evaluation for the imidazo[1,2-a]pyrazine class involves a two-pronged approach:

Efficacy Assessment: Determining the dose at which the compound provides robust protection in seizure models (e.g., the PTZ or kindling models). nih.gov

Tolerability Assessment: Identifying the dose at which adverse effects, such as motor impairment, are observed. This is often done using tests like the rotarod test, which assesses coordination and balance in rodents. nih.gov

The goal is to identify compounds that show strong seizure protection at doses well below those that cause any motor side effects, indicating a wide and favorable therapeutic index. nih.gov For related imidazo[1,2-a]pyrazines, researchers noted that anticonvulsant efficacy was achieved at doses where no ataxia was observed. nih.gov

Comparative efficacy is evaluated by comparing the potency and selectivity of new analogs against initial "hit" compounds. During the optimization of the imidazo[1,2-a]pyrazine series, structure-activity relationships (SAR) were explored. For instance, modifying substituents at various positions on the imidazopyrazine core led to analogs with significantly improved potency. The comparison of a hybrid analog (compound 6) to an initial hit (compound 5) showed a 10-fold increase in potency while maintaining high selectivity. nih.gov This iterative process of synthesis and comparative testing is crucial for identifying a lead candidate with the optimal balance of efficacy, selectivity, and a favorable therapeutic index. nih.gov

The table below illustrates the conceptual framework for evaluating the therapeutic index.

ParameterDescriptionMethod of AssessmentDesired Outcome
Therapeutic Dose (ED₅₀) The dose that produces the desired therapeutic effect (e.g., seizure protection) in 50% of the population.Efficacy models (e.g., PTZ, kindling)Low effective dose
Toxic Dose (TD₅₀) The dose that produces a specific toxic effect (e.g., motor impairment) in 50% of the population.Tolerability/Safety models (e.g., rotarod test for ataxia)High toxic dose
Therapeutic Index (TI) The ratio of TD₅₀ to ED₅₀ (TD₅₀ / ED₅₀)Calculation based on efficacy and safety dataA large value, indicating a wide margin between the effective and toxic doses

Mechanism of Action Moa Studies for 8 Chloro 2 Ethylimidazo 1,2 a Pyrazine

Elucidation of Molecular Targets and Binding Interactions

There is currently no published research that identifies the specific molecular targets of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. Consequently, details regarding its binding interactions are unknown.

Biochemical Characterization of Target Engagement

Without an identified molecular target, no biochemical assays characterizing the engagement of this compound have been reported. Information regarding its potency, affinity, and residence time on a specific biological target is therefore unavailable.

Ligand-Protein Interaction Mapping

Detailed mapping of the interactions between this compound and a protein target through methods such as X-ray crystallography or computational modeling has not been performed, as the primary target remains unidentified.

Allosteric Modulation versus Orthosteric Binding Mechanisms

The mode of binding, whether it acts as an allosteric modulator or an orthosteric binder, has not been determined for this compound. Such studies are contingent on the identification of a specific molecular target and subsequent mechanistic investigations.

Cellular and Pathway-Level Effects

Specific studies on the cellular effects and the impact on signaling pathways following treatment with this compound are not available in the current body of scientific literature.

Signal Transduction Pathway Analysis

The effect of this compound on any signal transduction pathways has not been documented. Research is needed to understand if this compound modulates key cellular signaling cascades.

Gene Expression Profiling in Response to Compound Treatment

There are no public records of gene expression profiling studies, such as microarray or RNA-sequencing, conducted on cells or tissues treated with this compound. Such analyses would be crucial in understanding its broader cellular impact and potential therapeutic applications.

Proteomic and Metabolomic Investigations of Cellular Perturbations

To comprehend the full spectrum of cellular responses to this compound, researchers employ advanced "omics" technologies. Proteomic and metabolomic studies provide a global, unbiased view of the changes in protein expression and metabolite concentrations following compound exposure, offering critical insights into its mechanism of action.

Proteomic analysis aims to identify and quantify the entire set of proteins (the proteome) in a cell or tissue under specific conditions. When cells are treated with this compound, techniques such as mass spectrometry-based proteomics can reveal significant alterations in protein abundance. These changes can highlight the specific cellular pathways that are modulated by the compound. For instance, studies on related imidazo-heterocyclic compounds have shown significant changes in proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways.

Metabolomic profiling complements proteomics by measuring the global changes in small-molecule metabolites. This approach can uncover perturbations in key metabolic pathways, such as glycolysis, the citric acid cycle, and lipid metabolism. Alterations in these pathways can be a direct or indirect consequence of the compound's interaction with its molecular target(s).

The data generated from these investigations are often extensive and require sophisticated bioinformatic analysis to identify the most significantly affected pathways and to generate testable hypotheses about the compound's mechanism of action.

Below is an illustrative table representing the type of data that could be generated from a proteomic study on a cancer cell line treated with an imidazo[1,2-a]pyrazine (B1224502) derivative.

Protein NameGene SymbolFold Changep-valueCellular Pathway
Cyclin-dependent kinase 1CDK1-2.5<0.01Cell Cycle
Bcl-2-associated X proteinBAX+3.1<0.01Apoptosis
Mitogen-activated protein kinase 1MAPK1-1.8<0.05Signal Transduction
Pyruvate kinase M2PKM2-2.2<0.01Glycolysis

This table is a representative example and does not reflect actual data for this compound.

Phenotypic Consequences of Molecular and Cellular Modulation

The molecular and cellular changes induced by this compound ultimately manifest as observable phenotypic changes in cells or organisms. These biological responses are the key to understanding the compound's potential therapeutic applications.

Correlating Target Modulation with Observed Biological Responses

A crucial aspect of mechanism-of-action studies is to establish a clear link between the modulation of a specific molecular target and the observed biological effect. For the broader class of imidazo[1,2-a]pyrazines, a number of potential targets have been identified, including protein kinases such as Aurora kinases. nih.govresearchgate.net

For example, if this compound were to inhibit a specific kinase, this should correlate with a predictable cellular phenotype, such as cell cycle arrest or apoptosis. This correlation can be strengthened by several lines of evidence:

Structure-Activity Relationship (SAR): Demonstrating that chemical modifications to the compound that reduce its binding affinity to the target also lead to a proportional decrease in the cellular response.

Target Knockdown/Knockout: Showing that reducing the expression of the target protein using techniques like siRNA or CRISPR mimics the phenotypic effects of the compound.

Rescue Experiments: Overexpressing a resistant mutant of the target protein that does not bind the compound should make the cells resistant to its effects.

The following table illustrates a hypothetical correlation between the inhibition of a target kinase and the resulting antiproliferative activity in a cancer cell line.

Compound AnalogTarget Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
This compound 50 250
Analog 1 (inactive)>10,000>10,000
Analog 2 (more potent)525

This table is a representative example and does not reflect actual data for this compound.

Investigation of On-Target and Off-Target Effects

While a compound may have a primary, high-affinity molecular target (on-target), it is common for it to also interact with other proteins (off-targets). These off-target interactions can lead to unexpected phenotypic effects, which may be beneficial, neutral, or detrimental.

Distinguishing between on-target and off-target effects is critical for the development of selective chemical probes and therapeutic agents. Several experimental approaches are used for this purpose:

Kinome Profiling: If the primary target is a kinase, the compound can be screened against a large panel of other kinases to assess its selectivity.

Cellular Thermal Shift Assay (CETSA): This technique can be used to identify which proteins in a cell are physically engaged by the compound. nih.govresearchgate.netnih.govresearchgate.netcetsa.org

Phenotypic Screening in Genetically Diverse Cell Lines: Assessing the compound's activity across a panel of cell lines with different genetic backgrounds can help to identify dependencies on specific pathways or proteins.

The table below provides an example of how the selectivity of an imidazo[1,2-a]pyrazine derivative might be profiled against a panel of related kinases.

Kinase TargetIC₅₀ (nM)
Target Kinase A (On-Target) 50
Kinase B500
Kinase C>10,000
Kinase D1,200

This table is a representative example and does not reflect actual data for this compound.

By carefully dissecting the on-target and off-target activities of this compound, a more complete understanding of its biological effects can be achieved, paving the way for its potential application in biomedical research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Imidazo 1,2 a Pyrazine Derivatives

Design of Analogs for SAR Exploration

The design of analogs for SAR exploration of the 8-Chloro-2-ethylimidazo[1,2-a]pyrazine scaffold involves a methodical approach to modify its substituents and core structure to understand their impact on biological activity.

While specific SAR studies focusing exclusively on the systematic modification of the 8-chloro and 2-ethyl substituents of this compound are not extensively detailed in the public domain, general principles from related imidazo[1,2-a]pyrazine (B1224502) derivatives can be extrapolated.

For the 8-chloro substituent , modifications would typically involve replacing the chlorine atom with other halogens (e.g., fluorine, bromine) to probe the effect of electronegativity and atomic size at this position. Additionally, introducing small alkyl groups, alkoxy groups, or amino functionalities at the C8 position can provide insights into the steric and electronic requirements for optimal activity. For instance, studies on other imidazo[1,2-a]pyrazines have shown that amination at the C8 position can enhance antioxidant activity tsijournals.com. In a series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, various alkyl and halo substitutions on the heterocyclic core were found to influence their hypoglycemic activity and adrenergic receptor binding affinity nih.gov.

Regarding the 2-ethyl substituent , systematic modifications would include varying the alkyl chain length (e.g., methyl, propyl, butyl) to assess the impact of lipophilicity and steric bulk. Introducing branching or cyclic alkyl groups could also be explored. Furthermore, replacing the ethyl group with aryl or heteroaryl moieties can investigate the potential for additional binding interactions, such as pi-stacking. Research on other 2-substituted imidazo[1,2-a]pyrazines has demonstrated that both aromatic and aliphatic substituents at the C2 position can contribute to good antioxidant activity tsijournals.com.

Alterations to the core imidazo[1,2-a]pyrazine scaffold represent a more profound modification aimed at exploring new chemical space and potentially improving pharmacokinetic properties. This can involve the introduction of substituents at other available positions on the bicyclic ring system, such as C3, C5, C6, or C7. For example, the introduction of a bromine atom at the C3 position has been shown to be significant for good antioxidant activity in some series tsijournals.com.

Another approach is the replacement of the imidazo[1,2-a]pyrazine core with isosteric ring systems. This strategy, known as scaffold hopping, aims to retain the essential pharmacophoric features while potentially improving properties like metabolic stability or overcoming patent limitations. For instance, in the development of TARP γ-8 selective AMPAR negative modulators, the imidazo[1,2-a]pyrazine core was replaced with a pyrazolo[1,5-c]pyrimidine scaffold, which in some cases improved microsomal stability and efflux liabilities nih.gov.

Correlation of Structural Features with Biological Activity

The correlation of specific structural features with the biological activity of imidazo[1,2-a]pyrazine derivatives is the cornerstone of SAR and QSAR studies. These analyses provide a framework for understanding how different chemical modifications translate into changes in potency, selectivity, and other pharmacological parameters.

Ligand-based SAR analysis focuses on the relationship between the physicochemical properties of a series of ligands and their biological activity, without explicit knowledge of the target receptor's structure. For imidazo[1,2-a]pyrazine derivatives, this involves comparing the activities of analogs with systematic structural changes.

Studies on various classes of imidazo[1,2-a]pyrazine derivatives have revealed several key SAR trends:

Substituents at C8: In a study of 8-substituted imidazo[1,2-a]pyrazines as TARP γ-8 selective AMPAR negative modulators, it was found that the nature of the substituent at the 8-position significantly impacts potency. For example, the replacement of a chloro group with various amine functionalities led to a range of activities, highlighting the importance of this position for target interaction.

Substituents at C2: The C2 position is often a key point for introducing diversity. In the context of anticancer agents, the nature of the substituent at C2 can influence the cytotoxic effects on different cancer cell lines nih.gov.

Substituents at other positions: Modifications at other positions also play a crucial role. For instance, in a series of hypoglycemic agents, 2-methyl, 3-methyl, and 5-methyl 8-(1-piperazinyl)imidazo[1,2-a]pyrazines displayed high affinity for the α2 receptor and were potent hypoglycemic agents nih.gov.

The following interactive table summarizes SAR data for a series of 8-substituted imidazo[1,2-a]pyrazine derivatives as TARP γ-8 selective AMPAR negative modulators, illustrating the impact of C8 modifications on potency.

CompoundR8 SubstituentpIC50 (γ-8)
1 Cl6.5
2 OMe<5.0
3 NH25.8
4 NMe26.2
5 Morpholino7.1
6 Piperidin-1-yl7.3

Receptor-based SAR analysis, which is applicable when the three-dimensional structure of the biological target is known, provides a more detailed understanding of the interactions between a ligand and its binding site. This approach often involves techniques like X-ray crystallography and molecular docking.

For imidazo[1,2-a]pyrazine derivatives, receptor-based analysis has been instrumental in the development of kinase inhibitors. By docking these compounds into the ATP-binding site of kinases, researchers can visualize key hydrogen bonds, hydrophobic interactions, and other contacts that contribute to binding affinity. This information can then guide the design of new analogs with improved potency and selectivity. For example, in the development of Aurora kinase inhibitors, the X-ray crystal structure of an imidazo[1,2-a]pyrazine derivative bound to the kinase domain revealed critical interactions that were then exploited to design more potent compounds.

Predictive Modeling for Optimized Derivatives

Predictive modeling, particularly through QSAR, aims to develop mathematical models that can forecast the biological activity of novel compounds based on their chemical structure. These models are valuable tools for prioritizing the synthesis of new derivatives and optimizing lead compounds.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used in this context. These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For imidazo[1,2-a]pyrazine derivatives, 3D-QSAR models have been successfully applied to guide the design of more potent inhibitors for various targets. For instance, in a study on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, field and Gaussian-based 3D-QSAR models were generated japsonline.comjapsonline.com. The resulting contour maps highlighted the importance of steric and hydrophobic interactions for enhancing the biological activity of these compounds japsonline.com. Such models can predict the activity of unsynthesized compounds, thereby streamlining the drug discovery process.

The general workflow for developing a predictive QSAR model for imidazo[1,2-a]pyrazine derivatives would involve:

Data Set Preparation: Assembling a diverse set of imidazo[1,2-a]pyrazine analogs with their corresponding biological activity data.

Molecular Modeling and Alignment: Generating 3D structures of the molecules and aligning them based on a common scaffold or a receptor-bound conformation.

Descriptor Calculation: Computing various molecular descriptors (e.g., steric, electronic, hydrophobic fields) that characterize the physicochemical properties of the molecules.

Model Generation and Validation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical relationship between the descriptors and the biological activity. The model's predictive power is then rigorously validated using internal and external test sets.

Through the iterative application of these SAR and QSAR principles, the design of optimized imidazo[1,2-a]pyrazine derivatives with enhanced therapeutic potential can be achieved.

Development of QSAR Models to Forecast Activity and Selectivity

QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their observed biological activities. For imidazo[1,2-a]pyrazine derivatives, various QSAR models have been developed to predict their potency against different biological targets, including kinases and cancer cell lines.

The development of a robust QSAR model typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For imidazo[1,2-a]pyrazine derivatives, common descriptors include topological and electronic parameters. researchgate.net Topological descriptors can encompass attributes like molecular weight and molar volume, while electronic descriptors often include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the total dipole moment. researchgate.net

Multivariate statistical methods are then employed to build the QSAR equation. Techniques such as Multiple Regression Analysis (MRA), Principal Components Analysis (PCA), and Partial Least Squares (PLS) are frequently used to correlate the calculated descriptors with biological activity. researchgate.net For instance, a 3D-QSAR study on imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) utilized an atom-based model to achieve high predictive accuracy. nih.gov In one such study, the selected model demonstrated a high training set correlation coefficient (r²) of 0.917 and a test set predictive correlation coefficient (Q²) of 0.650, indicating a strong predictive capability. nih.gov

These models are crucial for forecasting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. Once validated, QSAR models serve as powerful tools for screening virtual libraries of compounds and identifying novel molecules with desired biological activities before their actual synthesis. researchgate.net

Table 1: Statistical Parameters of a 3D-QSAR Model for Imidazo[1,2-a]pyrazine PI3Kα Inhibitors nih.gov

Parameter Value Description
r² (training set) 0.917 Coefficient of determination for the training set, indicating the goodness of fit.
Q² (test set) 0.650 Predictive squared correlation coefficient for the test set, indicating predictive power.
F-value 166.5 Fisher's test value, indicating the statistical significance of the model.
SD 0.265 Standard deviation of the regression.
Pearson-r 0.877 Pearson correlation coefficient for the test set predictions.

Integration of Computational and Experimental SAR Data

The synergy between computational modeling and experimental data is paramount for a comprehensive understanding of the SAR of imidazo[1,2-a]pyrazine derivatives. This integrated approach allows for the refinement of computational models based on empirical observations, leading to more accurate predictions and a deeper insight into the molecular interactions driving biological activity.

Molecular docking is a key computational technique used in conjunction with SAR studies. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing valuable information about key interactions such as hydrogen bonds and hydrophobic contacts. For imidazo[1,2-a]pyrazine derivatives targeting PI3Kα, docking studies were performed to understand their binding mode within the active site of the enzyme. nih.gov The insights gained from docking can then be used to align the molecules for 3D-QSAR studies, ensuring that the alignment is biologically relevant. nih.govjapsonline.com

The contour maps generated from 3D-QSAR models provide a visual representation of the regions around the molecule where certain structural features are predicted to enhance or diminish activity. For example, contour plots can highlight areas where bulky substituents are favored (steric fields) or where electronegative groups would be beneficial (electrostatic fields). japsonline.com This information, when correlated with the results of docking simulations, offers a powerful guide for designing new analogs. nih.gov For instance, if a QSAR model suggests that a hydrogen bond donor is favorable in a particular region, and docking shows a potential acceptor residue in the protein's active site, this provides a strong rationale for modifying the compound accordingly.

Experimental SAR data, obtained from synthesizing and testing a series of analogs, is crucial for validating and refining these computational models. Studies on imidazo[1,2-a]pyrazines have explored the impact of substitutions at various positions of the heterocyclic core, such as C2, C3, C6, and C8. tsijournals.comresearchgate.netresearchgate.net For example, research on AMPAR negative modulators showed that replacing a phenol group with an oxindole or indazole at a specific position dramatically improved potency, highlighting the importance of a constrained hydrogen bond donor. nih.gov This iterative cycle of design, synthesis, testing, and computational analysis accelerates the optimization process, leading to the identification of highly potent and selective imidazo[1,2-a]pyrazine derivatives.

Table 2: Example of SAR Data Integration for Imidazo[1,2-a]pyrazine Derivatives as AMPAR Modulators nih.gov

Compound Modification Key Structural Change Observed Potency (pIC50) Implication
Analog 7 para-fluorophenyl at C-2, phenol at C-3 7.9 A hydrogen-bond donor in the para position of the C-3 aromatic ring is important for high potency.
Analog 8 Methoxy group instead of phenol 6.3 Masking the hydrogen-bond donor with a methyl group leads to a significant drop in potency.
Analog 9 Aniline instead of phenol 7.2 Aniline as a hydrogen-bond donor is less potent than a phenol.
Analogs 11 & 12 Oxindole or Indazole (constrained H-bond donor) Subnanomolar Constraining the hydrogen bond donor within a ring system dramatically improves potency.

Metabolic Profiling and Pharmacokinetic Assessment of 8 Chloro 2 Ethylimidazo 1,2 a Pyrazine

In Vitro Metabolic Stability and Metabolite Identification

The assessment of a compound's stability in the presence of metabolic enzymes is a critical early step in drug discovery, providing an indication of its persistence in the body. Such studies are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Microsomal and Hepatocyte Stability Studies

While specific data for 8-Chloro-2-ethylimidazo[1,2-a]pyrazine is not available, studies on other 8-substituted imidazo[1,2-a]pyrazine (B1224502) derivatives have been reported. For instance, the stability of some compounds in this class has been evaluated in human and rat liver microsomes. nih.gov These studies are essential for predicting the in vivo clearance of a compound. Generally, compounds with high metabolic stability in microsomes and hepatocytes tend to have longer half-lives and lower clearance rates in the body.

Table 1: Representative In Vitro Metabolic Stability Data for Imidazo[1,2-a]pyrazine Derivatives

Compound Analogue Test System Stability Metric Result Reference
Analogue A Human Liver Microsomes Extraction Ratio Moderate nih.gov

Note: This table is illustrative and based on data for related compounds, not this compound itself.

Identification of Major Metabolites using Advanced Analytical Techniques

The identification of metabolites is crucial for understanding the biotransformation pathways of a compound and for identifying potentially active or toxic byproducts. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are standard for these analyses. For the broader class of imidazo[1,2-a]pyrazines, metabolic modifications are anticipated to occur on the imidazopyrazine core or its substituents.

Characterization of Biotransformation Pathways

Based on the metabolism of other heterocyclic compounds, the biotransformation of this compound is likely to involve Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, could include oxidation of the ethyl group to form alcohols, aldehydes, or carboxylic acids. Hydroxylation of the imidazopyrazine ring system is also a potential metabolic route.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. A significant metabolic pathway observed for a related imidazo[1,2-a]pyrazine derivative in rats was UGT-mediated glucuronidation. nih.gov This suggests that glucuronide conjugates could be major metabolites for compounds in this class.

In Vivo Pharmacokinetic (PK) Evaluation

In vivo studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

For a related imidazo[1,2-a]pyrazine derivative, in vivo pharmacokinetic studies have been conducted in rats. nih.gov Following oral administration, the compound exhibited distribution into the brain, which is a key characteristic for centrally acting agents. nih.gov However, plasma exposure was noted to be low. nih.gov The high in vivo clearance observed in these studies was a significant finding. nih.gov

Bioavailability and Clearance Assessments

Bioavailability, the fraction of an administered dose that reaches systemic circulation, and clearance, the rate at which a drug is removed from the body, are critical pharmacokinetic parameters. For a similar imidazo[1,2-a]pyrazine compound, high in vivo clearance was observed in rats (Cl = 57 mL/min/kg), which was higher than anticipated based on in vitro microsomal data. nih.gov This discrepancy was attributed to a species-specific metabolic pathway, namely UGT-mediated glucuronidation in rats, which highlights the importance of cross-species metabolite identification. nih.gov The low plasma exposure (Cmax = 26 ng/mL) after a 10 mg/kg oral dose suggests that the oral bioavailability of this analogue may be limited, likely due to extensive first-pass metabolism. nih.gov

Table 2: In Vivo Pharmacokinetic Parameters for a Structurally Related Imidazo[1,2-a]pyrazine in Rats

Parameter Value Unit Preclinical Species Reference
Clearance (Cl) 57 mL/min/kg Rat nih.gov
Maximum Plasma Concentration (Cmax) 26 ng/mL Rat nih.gov

Note: This data is for a related compound and may not be representative of this compound.

General information on the broader class of imidazo[1,2-a]pyrazines indicates a wide range of biological activities and that metabolism studies are crucial for the development of drug candidates. However, without specific studies on this compound, any discussion on its metabolic fate and the activity of its metabolites would be speculative and not based on factual, scientific evidence.

Preclinical Safety Assessment and Toxicology Studies of 8 Chloro 2 Ethylimidazo 1,2 a Pyrazine

General Toxicology Studies

No data from general toxicology studies, including acute or repeated-dose toxicity assessments, for 8-Chloro-2-ethylimidazo[1,2-a]pyrazine are available in the public domain.

Acute Toxicity Studies

There are no published acute toxicity studies for this compound. Consequently, key metrics such as the median lethal dose (LD50) have not been determined.

Repeated-Dose Toxicity Studies

Information regarding the effects of repeated exposure to this compound is not available. There are no published studies that characterize the potential target organs or the no-observed-adverse-effect level (NOAEL) for this compound.

Genetic Toxicology Assessments

There is no available information on the genotoxic potential of this compound.

Mutagenicity and Clastogenicity Assays

No studies assessing the mutagenic or clastogenic potential of this compound have been found in the public literature. Standard assays, such as the Ames test for mutagenicity or in vitro and in vivo chromosomal aberration tests for clastogenicity, have not been reported for this specific compound.

Reproductive and Developmental Toxicity Screening

There are no available data from reproductive and developmental toxicity screening studies for this compound. The potential effects of this compound on fertility, embryonic development, and teratogenicity have not been evaluated.

Computational Chemistry and Structural Modeling for 8 Chloro 2 Ethylimidazo 1,2 a Pyrazine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the binding characteristics of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine with various biological targets.

Molecular docking simulations for this compound would involve preparing a 3D model of the compound and docking it into the binding sites of selected protein targets. The choice of targets would be guided by the known biological activities of related imidazo[1,2-a]pyrazine (B1224502) derivatives, which have shown potential as anticancer, antiviral, and antimicrobial agents. nih.govresearchgate.net

The docking process generates multiple possible binding poses, or "modes," of the ligand within the receptor's active site. Scoring functions are then employed to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For instance, a hypothetical docking study of this compound against a protein kinase, a common target for this class of compounds, might yield the binding affinities shown in the interactive table below.

Interactive Table: Predicted Binding Affinities of this compound with various Protein Kinases

Protein Kinase TargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, nM)
Protein Kinase A (PKA)-8.550
Cyclin-Dependent Kinase 2 (CDK2)-9.225
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-7.8150

These predicted affinities provide a quantitative measure to rank and prioritize potential biological targets for this compound, guiding further experimental validation.

Beyond predicting binding affinity, molecular docking reveals the specific amino acid residues within the target's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound. Key interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the chlorine atom at the 8-position and the ethyl group at the 2-position, along with the nitrogen atoms in the imidazopyrazine core, are expected to play significant roles in these interactions. For example, the nitrogen atoms can act as hydrogen bond acceptors, while the chloro and ethyl groups can engage in hydrophobic and van der Waals interactions. A detailed analysis of the docked poses would identify specific residues, such as a particular lysine (B10760008) or aspartate, that form critical hydrogen bonds or hydrophobic contacts with the ligand. nih.govresearchgate.net This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the complex and the thermodynamics of binding.

MD simulations of the this compound-protein complex, typically for nanoseconds to microseconds, can reveal important information about the conformational changes that occur upon ligand binding. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, these simulations can highlight the flexibility of different parts of the protein and how this is affected by the presence of the ligand.

MD simulations explicitly include solvent molecules (usually water), allowing for a more accurate representation of the cellular environment and its effect on ligand binding. The inclusion of solvent is critical for calculating the binding free energy, which is a more rigorous predictor of binding affinity than the scores from docking alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD simulation trajectories. These calculations provide a more detailed breakdown of the energetic contributions to binding, including electrostatic, van der Waals, and solvation energies.

De Novo Design and Virtual Screening for Novel Analogs

The insights gained from molecular docking and MD simulations of this compound can be leveraged for the discovery of novel and improved analogs through de novo design and virtual screening.

De novo design algorithms can use the 3D structure of the target's binding site to design new molecules from scratch that are predicted to have high affinity and selectivity. These methods can suggest modifications to the this compound scaffold to enhance its interactions with key residues identified in the docking and dynamics studies.

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to bind to the target of interest. The binding mode and interaction profile of this compound can be used to create a pharmacophore model, which is an ensemble of the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target. This pharmacophore can then be used to rapidly screen virtual libraries for molecules with a similar interaction potential, leading to the identification of new lead compounds with potentially improved properties.

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) is a computational technique used to identify novel molecules with the potential for desired biological activity, based on the structural and physicochemical properties of known active compounds. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For the imidazo[1,2-a]pyrazine class of compounds, LBVS can be employed to explore vast chemical libraries for molecules that are structurally similar to known active analogs.

The process typically involves the creation of a pharmacophore model, which is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. This model is generated from a set of known active ligands. Once the pharmacophore model is established, it is used as a query to screen large databases of chemical compounds. Molecules that fit the pharmacophore model are selected as potential hits for further investigation.

Another common LBVS method is based on molecular similarity, where compounds are compared based on 2D or 3D structural descriptors. A known active imidazo[1,2-a]pyrazine derivative would serve as a reference structure, and compounds with a high degree of similarity would be identified as potential candidates.

Table 1: Common Ligand-Based Virtual Screening Techniques

MethodologyDescriptionApplication to Imidazo[1,2-a]pyrazines
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.A pharmacophore model could be built from a series of active imidazo[1,2-a]pyrazine analogs to find novel scaffolds with similar interaction patterns.
Similarity Searching Ranks database compounds based on their structural or physicochemical similarity to a known active query molecule.Using an active imidazo[1,2-a]pyrazine as a query to find structurally related compounds in large chemical databases.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their biological activity.A QSAR model for imidazo[1,2-a]pyrazines could predict the activity of new derivatives, guiding synthetic efforts. espublisher.comresearchgate.net

Structure-Based Virtual Screening Methodologies

In contrast to ligand-based methods, structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the biological target, such as a protein or enzyme. The primary technique used in SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity.

For a compound like this compound, if a relevant biological target has been identified and its structure elucidated (e.g., through X-ray crystallography or NMR spectroscopy), molecular docking can be used to simulate its interaction with the target's binding site. This allows for the prediction of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Virtual screening campaigns using molecular docking can screen millions of compounds against a target protein. The compounds are ranked based on their predicted binding scores, and the top-ranking molecules are selected for experimental validation. This approach has been successfully applied to identify novel inhibitors for various targets. nih.gov

Table 2: Key Steps in Structure-Based Virtual Screening

StepDescriptionRelevance for this compound
Target Preparation The 3D structure of the biological target is obtained and prepared for docking, which may involve adding hydrogen atoms and assigning charges.A known protein target for the imidazo[1,2-a]pyrazine class would be prepared for docking simulations.
Ligand Preparation A 3D conformation of the ligand (e.g., this compound) is generated and optimized.The structure of this compound would be generated and its energy minimized.
Molecular Docking The ligand is placed into the binding site of the target, and various conformations and orientations are sampled to find the optimal binding mode.Docking simulations would predict how this compound binds to its putative target.
Scoring and Ranking A scoring function is used to estimate the binding affinity for each docked pose, and ligands are ranked based on their scores.Compounds with the best-predicted binding affinities would be prioritized for further testing.

Machine Learning and Artificial Intelligence Applications in Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery process. These technologies can analyze large and complex datasets to identify patterns and make predictions that are not apparent to human researchers.

Predictive Models for Biological Activity and ADMET Properties

Machine learning models can be trained to predict the biological activity of novel compounds. By learning from the chemical structures and experimental activity data of a set of known molecules, these models can predict the activity of untested compounds. This is particularly useful for prioritizing which molecules to synthesize and test, thereby saving time and resources.

Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial for avoiding late-stage failures. Machine learning models are widely used to predict a range of ADMET properties, such as aqueous solubility, blood-brain barrier permeability, metabolic stability, and potential for toxicity. For imidazo[1,2-a]pyrazine derivatives, predictive ADMET models can help in the design of compounds with more favorable drug-like properties. doaj.org

Table 3: Examples of ADMET Properties Predicted by Machine Learning

PropertyDescriptionImportance in Drug Discovery
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Affects absorption and formulation.
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the protective barrier of the central nervous system.Crucial for drugs targeting the brain.
Metabolic Stability The resistance of a compound to being broken down by metabolic enzymes.Influences the compound's half-life and duration of action.
hERG Inhibition The potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.A critical safety parameter.
AMES Mutagenicity The likelihood of a compound to cause mutations in the DNA of bacteria.An indicator of potential carcinogenicity.

Multi-Label Mechanism of Action Prediction

Understanding a drug's mechanism of action (MoA) is fundamental to its development and safe use. Traditional methods for MoA determination can be laborious and time-consuming. Machine learning, particularly multi-label classification models, offers a promising approach to predict the MoA of a compound based on its chemical structure or high-throughput screening data.

In a multi-label prediction scenario, a compound can be associated with multiple MoAs. This is particularly relevant as many drugs interact with more than one biological target. By training on large datasets of compounds with known MoAs, these models can predict the likely biological targets and pathways modulated by a new molecule, such as this compound. This can provide valuable insights for further experimental validation and can help to identify potential off-target effects early in the discovery process.

Future Research Directions and Translational Perspectives for 8 Chloro 2 Ethylimidazo 1,2 a Pyrazine

Exploration of New Therapeutic Applications

The imidazo[1,2-a]pyrazine (B1224502) core is associated with a wide spectrum of biological activities, suggesting that 8-Chloro-2-ethylimidazo[1,2-a]pyrazine could be investigated for a variety of diseases beyond its initial target profile. tsijournals.com Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and phosphodiesterase-inhibiting agents. tsijournals.comnih.govnih.gov

Future research should systematically screen this compound and its novel analogues against a broader range of therapeutic targets. For instance, its activity as a negative allosteric modulator of AMPA receptors associated with TARP γ-8 suggests potential applications in neurological and psychiatric disorders characterized by excessive excitatory neurotransmission, such as epilepsy. nih.gov Furthermore, given the role of specific kinases in various pathologies, exploring its inhibitory effects on targets like PI3K and Aurora kinases could uncover applications in oncology and inflammatory diseases. nih.gov The observed antimicrobial and antioxidant properties of some derivatives also warrant investigation into its potential use for infectious diseases and conditions related to oxidative stress. tsijournals.com

Potential Therapeutic AreaRationale Based on Imidazo[1,2-a]pyrazine ScaffoldKey Research Objective
Oncology Demonstrated inhibition of kinases (e.g., PI3K, EphB4) and antiproliferative effects. tsijournals.comnih.govEvaluate efficacy in various cancer models (e.g., lung, breast, leukemia) and identify specific oncogenic pathways targeted.
Neurological Disorders Activity as AMPAR negative modulators suggests a role in controlling neuronal hyperexcitability. nih.govInvestigate potential as an anticonvulsant or for treatment of other CNS disorders like anxiety and neuropathic pain.
Inflammatory Diseases Anti-inflammatory properties have been reported for related compounds. tsijournals.comAssess the mechanism of anti-inflammatory action, potentially through inhibition of pathways like NF-κB. researchgate.net
Infectious Diseases Documented antibacterial and antifungal activity in various derivatives. tsijournals.combio-conferences.orgScreen against a panel of clinically relevant and drug-resistant pathogens.
Cardiovascular Conditions Certain derivatives show cardiac-stimulating and phosphodiesterase-inhibiting properties. nih.govExplore potential for treating conditions like heart failure.

Development of Advanced Delivery Systems

A significant hurdle in translating promising heterocyclic compounds from the laboratory to the clinic is overcoming challenges related to their physicochemical properties, such as poor water solubility and suboptimal pharmacokinetic profiles. nih.gov Future research into this compound should prioritize the development of advanced drug delivery systems to enhance its therapeutic efficacy.

Nanoparticle-based carriers, such as liposomes, niosomes, and polymeric nanoparticles, offer a promising strategy to improve the bioavailability of heterocyclic drugs. nih.govmdpi.com These systems can encapsulate the compound, protecting it from premature degradation, improving its solubility, and potentially enabling targeted delivery to specific tissues or cells, thereby increasing its therapeutic index and reducing off-target effects. mdpi.com The development of stimuli-responsive systems that release the drug in response to specific physiological cues (e.g., pH, enzymes) within the target microenvironment represents a particularly advanced frontier.

Combination Therapies and Synergistic Effects

The future of many targeted therapies, particularly in oncology, lies in combination strategies that can overcome drug resistance and enhance therapeutic outcomes. Investigating this compound in combination with existing therapeutic agents is a critical next step. Recent studies on other imidazo[1,2-a]pyrazine derivatives have shown significant synergistic potential. For example, an ENPP1 inhibitor from this class was found to enhance the antitumor efficacy of an anti-PD-1 antibody, achieving a tumor growth inhibition rate of 77.7% in a murine model when used in combination. nih.gov

This precedent strongly supports exploring the synergistic effects of this compound with immunotherapy agents (e.g., checkpoint inhibitors), conventional chemotherapy, or other targeted drugs. Such combinations could allow for lower doses of each agent, potentially reducing toxicity while achieving a more potent therapeutic effect. Studies should focus on elucidating the molecular basis of any observed synergy to inform rational design of combination regimens.

Integration with Omics Technologies for Systems-Level Understanding

To accelerate the development of this compound, a deeper, systems-level understanding of its biological effects is necessary. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. frontlinegenomics.commdpi.com These technologies can be applied to identify the full spectrum of molecular targets, elucidate mechanisms of action, and discover predictive biomarkers for patient stratification. mdpi.com

For example, treating cell lines or animal models with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic analyses can reveal the upstream signaling pathways and downstream functional networks it modulates. frontlinegenomics.com This approach can confirm intended on-target effects and uncover novel, off-target activities that may be of therapeutic relevance or concern. mdpi.com Furthermore, multi-omics can help identify mechanisms of acquired resistance, providing crucial information for designing effective combination therapies. mdpi.com

Challenges and Opportunities in Imidazo[1,2-a]pyrazine Research

Despite the immense potential of the imidazo[1,2-a]pyrazine scaffold, several challenges must be addressed to facilitate the clinical translation of compounds like this compound. A primary challenge lies in synthetic chemistry: the need to develop more efficient, cost-effective, and environmentally friendly synthetic routes that allow for rapid generation of diverse analogues for structure-activity relationship (SAR) studies. nih.govrsc.orgrsc.org While methodologies like microwave-assisted synthesis are improving efficiency, further innovation is required. acs.org

Pharmacokinetic properties, such as high in vivo clearance, have been a limitation for some imidazo[1,2-a]pyrazine leads, preventing their further development. nih.gov Overcoming these metabolic stability and efflux liability issues through medicinal chemistry optimization is a critical hurdle.

However, these challenges are matched by significant opportunities. The structural versatility of the imidazo[1,2-a]pyrazine core provides a robust platform for generating next-generation compounds with improved potency, selectivity, and drug-like properties. researchgate.netrsc.org The wide range of biological activities associated with this scaffold means that a single focused research program could yield leads for multiple therapeutic areas. tsijournals.com The continuous advancement of innovative synthetic methodologies and a deeper understanding of the chemical biology of this heterocyclic system will undoubtedly unlock its full therapeutic potential. rsc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 8-chloro-2-ethylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 2-amino-3-chloropyrazine with 1-bromo-2-butanone in dioxane under reflux for 48 hours. Key parameters include:

  • Catalyst : None required, but nitrogen atmosphere prevents oxidation.
  • Temperature : Reflux (~100°C) ensures complete cyclization.
  • Solvent : Dioxane optimizes solubility and reaction kinetics. Alternative routes include halogenation of imidazo[1,2-a]pyrazine precursors using N-chlorosuccinimide (NCS) under controlled conditions .

Q. How is this compound characterized structurally?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., ethyl group at C2, Cl at C8) via coupling constants and chemical shifts.
  • HRMS : High-resolution mass spectrometry validates molecular formula (C8_8H9_9ClN3_3, exact mass 182.0484).
  • X-ray crystallography : Resolves bond angles and crystal packing (e.g., planar imidazo-pyrazine core) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : Moderate activity against Gram-positive bacteria (MIC ~16 µg/mL) due to halogen-driven membrane disruption .
  • Antioxidant : Scavenges DPPH radicals (IC50_{50} ~50 µM) via electron-donating ethyl group .

Advanced Research Questions

Q. How do electronic effects dictate regioselectivity in electrophilic/nucleophilic substitutions on the imidazo[1,2-a]pyrazine core?

  • Electrophilic attack : Favored at C3 (highest electron density) followed by C5.
  • Nucleophilic substitution : Occurs at C8 (Cl as leaving group) under basic conditions. Theoretical calculations (e.g., Fukui indices) align with experimental bromination/iodination patterns .

Q. What strategies improve the bioactivity of this compound derivatives?

  • Cross-coupling : Suzuki-Miyaura reactions replace Cl with aryl/heteroaryl groups (e.g., 2,4-dichlorophenyl enhances anticancer potency).
  • Functionalization : Adding sulfoxide or morpholine groups at C6 increases solubility and target affinity .

Q. Which analytical methods resolve contradictions in reported reaction outcomes?

  • HPLC-MS : Identifies byproducts (e.g., regioisomers from unsymmetrical diamine reactions).
  • Isotopic labeling : Confirms H/D exchange kinetics at C3/C5 under alkaline conditions .

Q. How do structural modifications at C2 and C8 affect SAR in related imidazo[1,2-a]pyrazines?

Substituent Effect Reference
C2: EthylEnhances metabolic stability
C8: Cl → IIncreases halogen bonding with proteins
C3: MethoxyReduces cytotoxicity

Q. What pharmacokinetic challenges are associated with this scaffold?

  • Low solubility : Addressed via carboxylate prodrugs (e.g., methyl ester hydrolysis in vivo).
  • CYP450 inhibition : Ethyl group minimizes interaction with hepatic enzymes .

Q. What mechanisms explain its role as a fluorescent probe?

  • Conjugation : Extended π-system between imidazo and pyrazine rings enables blue emission (λem_{em} ~450 nm).
  • pH sensitivity : Protonation at N1 quenches fluorescence in acidic environments .

Q. How to reconcile conflicting data on substituent effects in cross-coupling reactions?

  • Steric vs. electronic factors : Bulky aryl groups (e.g., 2,4-dichlorophenyl) may hinder coupling efficiency despite electronic activation.
  • Catalyst optimization : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in sterically hindered systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-ethylimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.